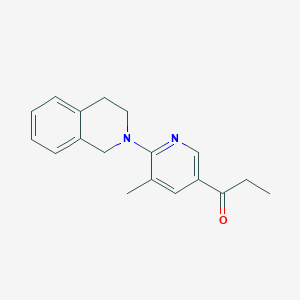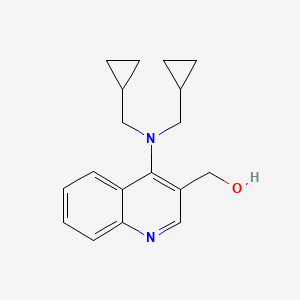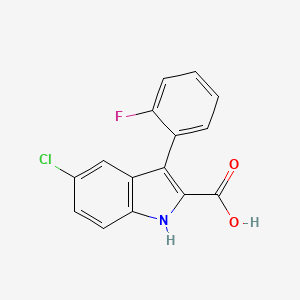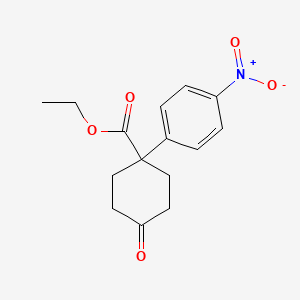![molecular formula C17H11N3O2 B11840909 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-38-7](/img/structure/B11840909.png)
3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-Hydroxybenzylidène)imidazo[1,2-c]quinazolin-2(3H)-one est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé se caractérise par sa structure unique, qui combine un noyau imidazoquinazolinique avec un groupe hydroxybenzylidène. La présence de ces groupes fonctionnels confère au composé une gamme d'activités biologiques, ce qui en fait une cible précieuse pour la découverte et le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-Hydroxybenzylidène)imidazo[1,2-c]quinazolin-2(3H)-one implique généralement la condensation de 2-aminobenzamides avec des aldéhydes dans des conditions spécifiques. Une méthode efficace implique l'utilisation de la cyclisation de condensation induite par la lumière visible. Dans ce processus, les 2-aminobenzamides et les aldéhydes sont irradiés avec de la lumière visible en présence d'un photocatalyseur tel que la fluorescéine et de l'hydroperoxyde de tert-butyle (TBHP) comme oxydant. Cette méthode ne nécessite pas de catalyseur métallique et peut tolérer une large gamme de substrats, produisant le produit souhaité avec des rendements de bons à excellents .
Méthodes de production industrielle
L'utilisation de nanosheets d'oxyde de graphène comme catalyseurs en milieu aqueux a été explorée pour la synthèse de dérivés de quinazolinone apparentés, suggérant un potentiel d'évolutivité pour des applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Hydroxybenzylidène)imidazo[1,2-c]quinazolin-2(3H)-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction: Le noyau imidazoquinazolinique peut être réduit dans des conditions spécifiques pour donner des dérivés dihydro.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le TBHP, des réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour des réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants comme le diméthylformamide (DMF) ou des milieux aqueux .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à divers dérivés avec des activités biologiques potentiellement améliorées.
Applications de la recherche scientifique
Chimie: Le composé sert de bloc de construction polyvalent pour la synthèse de molécules plus complexes, y compris des candidats médicaments potentiels.
Biologie: Il présente des activités biologiques significatives, notamment des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Médecine: Le composé s'est avéré prometteur comme composé de tête pour le développement de nouveaux agents thérapeutiques ciblant diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie: Ses propriétés chimiques uniques le rendent adapté à l'utilisation dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le mécanisme d'action de la 3-(4-Hydroxybenzylidène)imidazo[1,2-c]quinazolin-2(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe des enzymes clés telles que la phosphatidylinositol 3-kinase (PI3K) et les désacétylases d'histones (HDAC), qui sont impliquées dans les voies de prolifération et de survie cellulaires. En inhibant ces enzymes, le composé peut induire l'apoptose et inhiber la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Dihydroquinazolinones: Ces composés partagent un noyau de quinazolinone similaire mais manquent des groupes imidazo et benzylidène.
Quinazolin-4(3H)-ones: Ces dérivés contiennent également le noyau de quinazolinone mais diffèrent par leurs motifs de substitution et leurs groupes fonctionnels.
Imidazo[1,2-a]pyridines: Ces composés ont un noyau imidazo similaire mais sont fusionnés avec un cycle pyridine au lieu d'un cycle quinazoline
Unicité
L'unicité de la 3-(4-Hydroxybenzylidène)imidazo[1,2-c]quinazolin-2(3H)-one réside dans ses caractéristiques structurelles combinées, qui confèrent un ensemble distinct d'activités biologiques et de réactivité chimique. La présence à la fois du noyau imidazoquinazolinique et du groupe hydroxybenzylidène permet des interactions diverses avec les cibles biologiques, ce qui en fait un composé précieux pour la découverte et le développement de médicaments.
Propriétés
Numéro CAS |
60045-38-7 |
|---|---|
Formule moléculaire |
C17H11N3O2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
4-[(2-hydroxyimidazo[1,2-c]quinazolin-3-yl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H11N3O2/c21-12-7-5-11(6-8-12)9-15-17(22)19-16-13-3-1-2-4-14(13)18-10-20(15)16/h1-10,22H |
Clé InChI |
HZXRSCBRLIYOEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=C(N3C=N2)C=C4C=CC(=O)C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)



